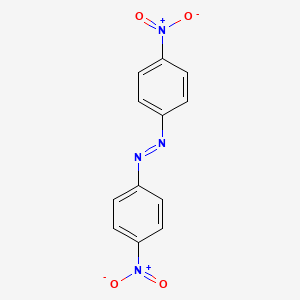

4,4'-Dinitroazobenzene

Description

Contextualization within Azobenzene (B91143) Chemistry and Aromatic Nitro Compounds

4,4'-Dinitroazobenzene (B14157291) is a chemical compound that belongs to two significant classes in organic chemistry: azobenzenes and aromatic nitro compounds. The foundational structure is azobenzene, a molecule characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-), known as an azo group. This azo linkage is a strong chromophore, meaning it absorbs light, which is why many azo compounds are vividly colored and have been used extensively as dyes since their discovery by Peter Griess in 1858. dcu.ie The general class of aromatic compounds was initially named for the distinct aromas of a small group of naturally occurring substances, a classification that has since evolved to be based on chemical structure and reactivity. ksu.edu.sa

The defining feature of azobenzenes is their ability to undergo reversible isomerization from the more stable trans (E) configuration to the less stable cis (Z) configuration upon irradiation with light of a specific wavelength. dcu.ietuni.fi This photoisomerization, which can be reversed either photochemically or thermally, leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum. tuni.fi This property makes azobenzenes key components in the development of molecular switches and photoresponsive materials. tuni.fiumn.edu

The "dinitro" portion of the name indicates the presence of two nitro groups (-NO₂) attached to the aromatic rings. Aromatic nitro compounds are a class of substances where one or more nitro groups are bonded to an aromatic ring system. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring, affecting its reactivity. For instance, the nitro groups in this compound make the aromatic rings electron-deficient. A common reaction of aromatic nitro compounds is their reduction to form amino groups (-NH₂). cdnsciencepub.comacs.org The presence of both the azo bridge and the nitro functional groups gives this compound a distinct chemical character, combining the photochromic potential of the azobenzene core with the electrochemical properties imparted by the nitro substituents.

Historical Development and Early Academic Research on Dinitroazobenzenes

Early research into dinitroazobenzenes was closely linked to the burgeoning field of synthetic dyes and the exploration of aromatic compound reactions in the late 19th and early 20th centuries. One of the earliest methods for synthesizing this compound involved the direct nitration of azobenzene using fuming nitric acid. prepchem.com This reaction was reported in the late 1800s and early 1900s. prepchem.com Another early method, developed by Green and his colleagues in 1912, involved starting from p-nitroaniline, which undergoes a diazotization reaction followed by coupling. prepchem.com

The reduction of dinitroazobenzenes was also a subject of early investigation. Studies showed that reducing 4,4'-dinitroazo derivatives with reagents like sodium sulfide (B99878) could yield the corresponding 4,4'-diamino compounds. cdnsciencepub.com These reactions were crucial for synthesizing new molecules and understanding the chemical behavior of the azo and nitro groups. However, the outcomes of these reductions could be complex; for example, the reduction of 2,2',5,5'-tetramethyl-4,4'-dinitroazobenzene with ammonium (B1175870) sulfide surprisingly led to the reduction of the azo group to a hydrazo group (-NH-NH-) while leaving the nitro groups intact. cdnsciencepub.com

The structures of azo compounds produced from diazotization reactions were a significant focus of research. Early work by chemists like Griess and Locher laid the groundwork for understanding these reactions. rsc.org By the mid-20th century, researchers were conducting more detailed studies to establish the precise structures of unsymmetrical azo compounds and explore the mechanisms of their formation. rsc.org While much of the industrial and academic focus was on the vibrant colors of azo dyes, early studies also noted that certain substitutions, including the nitro groups in this compound, could affect the molecule's ability to isomerize. dcu.ie

Significance in Fundamental Organic Chemistry and Advanced Chemical Research

This compound serves as a valuable intermediate and building block in organic synthesis. Its primary role is often as a precursor for other molecules. For example, the reduction of its two nitro groups is a key step in synthesizing 4,4'-diaminoazobenzene, a compound used in the production of other dyes and as a component in electrocatalysts.

In the realm of advanced chemical research, this compound and its derivatives are explored for their potential in materials science and supramolecular chemistry. grc.orguni-bonn.deacs.orgyork.ac.uk The rigid, planar structure of the azobenzene core, combined with the electronic properties of the nitro substituents, makes it a candidate for creating coordination polymers and liquid crystals. smolecule.comtcichemicals.comrsc.orgwikipedia.org Liquid crystals are a state of matter with properties between those of liquids and solid crystals, widely used in display technologies. tcichemicals.comwikipedia.org Some azobenzene derivatives have been investigated for their ability to form lyotropic liquid crystalline phases, which are formed when a compound is dissolved in a suitable solvent. rsc.org

Furthermore, this compound has been utilized in modern synthetic methodologies. For instance, it has been employed as a novel coupling reagent in conjunction with polymer-bound triphenylphosphine (B44618) for esterification reactions under microwave irradiation. researchgate.netnih.gov This method is highlighted for its alignment with the principles of sustainable or "green" chemistry, as it allows for easy separation of byproducts and avoids the need for column chromatography. researchgate.netnih.gov The compound has also been synthesized using electrochemical methods, such as the electrooxidation of p-nitroaniline on lead dioxide electrodes, which can achieve high conversion efficiency. researchgate.net Research also touches upon its potential applications in molecular electronics, where the ability to switch between different states could be harnessed. umn.edu

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₄O₄ | smolecule.comchemeo.com |

| Molecular Weight | 272.22 g/mol | smolecule.comchemeo.com |

| Appearance | Yellow to Orange-Red Solid | smolecule.com |

| Melting Point | 221 °C | lookchem.com |

| Boiling Point | 484.6 °C at 760 mmHg | lookchem.com |

| Flash Point | 246.9 °C | lookchem.com |

| CAS Number | 3646-57-9 | chemeo.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-nitrophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4/c17-15(18)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLJUTWUGSHKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037846 | |

| Record name | Diazene, 1,2-bis(4-nitrophenyl)-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-57-9, 89103-79-7 | |

| Record name | Diazene, bis(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis(4-nitrophenyl)-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways of 4,4 Dinitroazobenzene

Electrochemical Synthesis Routes and Optimization Parameters

The electrochemical synthesis of 4,4'-Dinitroazobenzene (B14157291) offers a green and controllable alternative to traditional chemical methods. This approach typically involves the anodic oxidation of nitroaromatic precursors, where the precise control of electrochemical parameters is key to maximizing product yield and purity.

Electrosynthesis from Nitroaromatic Precursors (e.g., p-nitroaniline, 4-nitrophenylhydroxylamine)

The electrosynthesis of this compound is effectively achieved through the oxidation of p-nitroaniline. researchgate.net In this process, p-nitroaniline is oxidized at an anode, leading to the formation of radical intermediates that subsequently couple to form the azo bridge. Research has demonstrated that using a solution of p-nitroaniline in acetonitrile (B52724) with pyridine (B92270) can yield this compound. nih.gov The presence of pyridine as a base is important for the reaction's efficiency. researchgate.net While the general mechanism for the electrochemical oxidation of aniline (B41778) derivatives is well-studied, the direct electrosynthesis from 4-nitrophenylhydroxylamine (B98011) to this compound is less commonly detailed as a primary route. However, hydroxylamine (B1172632) derivatives can be intermediates in the broader electrochemical transformations of nitro compounds.

Influence of Electrode Materials and Electrochemical Conditions

The choice of electrode material and the specific electrochemical conditions are critical factors that significantly influence the efficiency and outcome of the synthesis. Studies have investigated the use of both platinum (Pt) and lead dioxide (PbO₂) electrodes for the electrooxidation of p-nitroaniline. researchgate.net

The reaction conditions, such as the presence of a base and water content, also play a crucial role. researchgate.net The addition of pyridine as a base is beneficial for the synthesis. researchgate.net The concentration of water in the acetonitrile solvent also affects the conversion efficiency, with optimal levels needing to be determined to maximize the yield. researchgate.net

Below is a data table summarizing the influence of various parameters on the electrosynthesis of this compound from p-nitroaniline.

Table 1: Influence of Electrochemical Parameters on the Synthesis of this compound

| Parameter | Variation | Observation | Conversion Efficiency | Source |

|---|---|---|---|---|

| Electrode Material | Platinum | Lower yield compared to PbO₂. | Not specified | researchgate.net |

| α/β-PbO₂ mixture | Activity depends on the α/β ratio. | Varies | researchgate.net | |

| Pure β-PbO₂ | High electrocatalytic activity. | Up to 95% | researchgate.net | |

| β-PbO₂ Crystallinity | Lower | Reduced conversion efficiency. | Decreases | researchgate.net |

| Higher | Increased conversion efficiency. | Increases | researchgate.net | |

| Base | Pyridine | Addition is beneficial for the process. | Higher yield | researchgate.net |

| Solvent | Acetonitrile/Water | Water content affects efficiency. | Optimized content needed | researchgate.net |

Mechanistic Elucidation of Electrochemical Reaction Pathways

The electrochemical oxidation of p-nitroaniline to this compound is a multi-step process involving the transfer of electrons and the formation of reactive intermediates. ijraset.com The general mechanism for the anodic oxidation of aniline derivatives begins with the removal of an electron from the amine to form a radical cation. nih.gov

In the case of p-nitroaniline in an acidic medium on a platinum electrode, the anodic oxidation is a diffusion-controlled, irreversible process involving a one-electron transfer in the rate-determining step. ijraset.com The proposed mechanism suggests the initial formation of a p-nitroaniline radical cation. ijraset.com This highly reactive species can then undergo deprotonation and subsequent coupling with another radical molecule to form a hydrazo intermediate. This intermediate is then further oxidized to the final product, this compound. nih.gov

Chemical Synthesis Strategies and Reaction Kinetics

Chemical synthesis provides several reliable routes to this compound, primarily through the nitration of azobenzene (B91143) or the oxidative coupling of p-nitroaniline. These methods involve well-established organic reactions, though they often require careful control of reaction conditions to manage selectivity and yield.

Nitration and Reduction Strategies for Azobenzene Derivatives

A primary chemical route to this compound is the direct nitration of azobenzene. This electrophilic aromatic substitution is typically carried out using a mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds in a stepwise manner, first yielding 4-nitroazobenzene, which can then be subjected to a second, more forceful nitration to introduce the second nitro group at the 4' position. The second nitration step requires more concentrated acid and higher temperatures (90-100°C) to overcome the deactivating effect of the existing nitro group. vpscience.org

The kinetics of aromatic nitration are complex and depend on the substrate's reactivity. vpscience.org For deactivated substrates like nitrobenzene, the reaction is typically first-order with respect to the aromatic compound. vpscience.org The rate of nitration is influenced by the acidity of the medium. researchgate.net Studies on the nitration of p-nitrochlorobenzene, a similarly deactivated substrate, show that the limiting stage of the reaction can be the transformation of diffusion pairs into reaction products. researchgate.net

Alternatively, this compound can be synthesized from p-dinitrobenzene. The reaction of p-dinitrobenzene with sodium hydrogen sulfide (B99878) in aqueous methanol (B129727) results mainly in the formation of this compound, alongside other reduction products like p-nitroaniline and 4,4'-diaminoazobenzene. rsc.org

Oxidation Reactions Leading to this compound Formation

Oxidative methods starting from aromatic amines are a common strategy for forming the azo linkage. The most conventional method involves the diazotization of p-nitroaniline followed by a coupling reaction. In this process, p-nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a p-nitrobenzenediazonium salt. This diazonium salt is an electrophile that can then attack an electron-rich coupling partner. In some syntheses, the diazonium salt couples with another molecule of p-nitroaniline in an alkaline medium to form the product.

Furthermore, this compound has been identified as a product in the biomimetic oxidation of other azo dyes. scielo.br For example, the oxidation of the disperse dyes Disperse Orange 3 and Disperse Black 3, catalyzed by iron porphyrins (which model P450 enzymes), yields this compound through the oxidation of the terminal amine groups. scielo.br In a different context, surface-enhanced Raman scattering (SERS) studies have observed that p-nitroaniline adsorbed on silver nanoparticles tends to convert to 4,4'-diaminoazobenzene via selective reduction, rather than being oxidized to this compound under those specific plasmon-driven conditions. acs.org

Kinetic Studies of this compound Formation and Transformation Reactions

The study of reaction kinetics provides crucial insights into the rates and mechanisms of chemical processes. For this compound, kinetic analyses have focused on its transformation reactions, such as reduction and isomerization, as well as its application as a reagent.

Transformations of nitroaromatic compounds, including this compound, have been a subject of kinetic investigation. In the Zinin reduction, which uses negative divalent sulfur species to reduce nitroarenes, studies have shown that the reaction rate is first-order with respect to both the disulfide ion and the nitroarene. sciencemadness.org The rate of this reduction is significantly influenced by substituents on the aromatic ring; electron-withdrawing groups, such as the nitro groups in this compound, considerably accelerate the reaction. sciencemadness.org

Kinetic studies on the reduction of related dinitroazo compounds provide further understanding. For instance, the reductive cyclization of 2,4-dinitroazobenzene using hydrazine (B178648) to form a benzotriazole (B28993) derivative proceeds through a 2,4-dinitrohydrazobenzene intermediate. chempap.org The subsequent cyclization of this intermediate follows first-order kinetics, and the reaction rate is notably dependent on pH. chempap.org Specifically, the rate constant is linearly proportional to the concentration of hydroxyl anions within a pH range of 6.5 to 9.5. chempap.org

Another key transformation for azobenzenes is cis-trans isomerization. While direct kinetic data for this compound is not detailed in the reviewed literature, studies on similar "push-pull" azobenzene derivatives, such as 4-anilino-4'-nitroazobenzene, reveal that the thermal cis-to-trans isomerization follows first-order kinetics. wordpress.com The rate of this isomerization is strongly influenced by the polarity of the solvent. wordpress.com This suggests that the transformation pathway involves a dipolar transition state, characteristic of a rotational mechanism. wordpress.com

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and selective methodologies. In the context of reactions involving this compound, notable progress has been made in microwave-assisted synthesis and the use of polymer-supported reagents.

Microwave-Assisted Synthesis utilizing this compound as a Reagent System

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. researchgate.net A novel application has been developed using this compound as a key coupling reagent in conjunction with polymer-bound triphenylphosphine (B44618) for microwave-assisted esterification reactions. researchgate.net This system facilitates the synthesis of esters from various carboxylic acids and alcohols. researchgate.net

A significant finding from these studies is that the rates of esterification are directly proportional to the pKa of the carboxylic acids used. researchgate.net For example, the reaction between benzoic acid and 1-propanol (B7761284) under microwave irradiation achieves a high yield of propyl benzoate (B1203000) in a significantly reduced reaction time. researchgate.net The use of microwave heating provides a substantial rate enhancement compared to conventional heating methods. researchgate.net

| Carboxylic Acid | Alcohol | Product | Reaction Time (Microwave) | Yield |

|---|---|---|---|---|

| Benzoic acid | 1-Propanol | Propyl benzoate | 60 minutes | 92% |

Development of Polymer-Bound Reagent Systems

The use of polymer-supported reagents is a cornerstone of modern sustainable and green chemistry, aiming to simplify product purification and enable reagent recycling. researchgate.net In conjunction with this compound, a polymer-bound triphenylphosphine reagent system has been successfully employed for esterification. researchgate.net

Spectroscopic Characterization and Elucidation of Molecular Structure and Electronic Transitions

Electronic Absorption and Emission Spectroscopy of Dinitroazobenzene Systems

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for probing the electronic transitions within molecules. medium.comlibretexts.org For conjugated systems like 4,4'-dinitroazobenzene (B14157291), absorptions in the 200-800 nm range correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones, specifically n → π* and π → π* transitions. libretexts.org The presence of the azo group (-N=N-) and the nitro groups (-NO2) in conjugation with the benzene (B151609) rings significantly influences the energy of these transitions and, consequently, the absorption spectrum. medium.com Extending conjugation in such systems generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). libretexts.org

Emission spectroscopy, which measures the light emitted from a molecule as it returns from an excited electronic state to a lower energy state, provides complementary information to absorption spectroscopy. photonics.com The principles of emission spectroscopy are based on the analysis of photons released during these electronic transitions. photonics.com Different types of emission spectroscopy, such as atomic emission spectroscopy (AES), are used for elemental analysis, but for molecular characterization, techniques that probe molecular fluorescence or phosphorescence are more relevant. photonics.comiyte.edu.tr Specific emission data for this compound was not found in the provided search results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of compounds like this compound. nist.govlibretexts.org These techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes. uni-leipzig.dehawaii.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. spectroscopyonline.com The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. uni-siegen.de For this compound (C12H8N4O4), this results in a significant number of possible vibrations. Key functional groups have characteristic absorption frequencies. For instance, the nitro group (-NO2) typically shows strong symmetric and asymmetric stretching vibrations. The C=C stretching vibrations of the aromatic rings and the N=N stretching of the azo group also give rise to characteristic peaks. spectroscopyonline.com C-H bonds in the aromatic rings will exhibit stretching vibrations typically above 3000 cm⁻¹ and out-of-plane bending (wagging) vibrations in the 1000-600 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. Surface-enhanced Raman scattering (SERS) is a highly sensitive technique that has been used to study azobenzene (B91143) derivatives. researchgate.netnih.gov For example, SERS has been employed to investigate the plasmon-driven reduction of the nitro group in dinitroazobenzene systems. nih.gov Simulated Raman spectra have been used to differentiate between potential products in reactions involving similar compounds. researchgate.net Studies on related molecules like 4,4'-dimercaptoazobenzene have utilized SERS to investigate photoreduction processes. nih.gov

A table of expected vibrational modes for this compound based on typical functional group frequencies is presented below.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Spectroscopy Type |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |

| N=N (azo) | Stretching | ~1400 - 1450 | Raman (strong), IR (weak) |

| NO₂ | Asymmetric Stretch | ~1560 - 1520 | IR (strong) |

| NO₂ | Symmetric Stretch | ~1350 - 1320 | IR (strong) |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | IR (strong) |

| C-N | Stretching | ~1200 - 1350 | IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. researchgate.net It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. For aromatic compounds, protons on the benzene ring typically resonate in the range of 6.0-9.0 ppm. netlify.appcarlroth.com In the case of this compound, the electron-withdrawing nature of the nitro groups would deshield the aromatic protons, causing them to appear at a higher chemical shift (downfield). The protons on each benzene ring would likely appear as two distinct signals, each integrating to two protons, due to the symmetry of the molecule. These signals would likely present as doublets due to coupling with the adjacent protons. For a similar compound, 1,4-dinitrobenzene, the ¹H NMR spectrum shows a single signal at approximately 8.4 ppm, reflecting the symmetry of the molecule. spectrabase.comchemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Aromatic carbons typically resonate in the 110-160 ppm range. bhu.ac.in Similar to ¹H NMR, the electron-withdrawing nitro groups will influence the chemical shifts of the carbon atoms in this compound. The carbon atoms directly attached to the nitro groups and the azo group would be expected to have distinct chemical shifts from the other aromatic carbons. Due to the molecule's symmetry, only a few signals would be expected in the proton-decoupled ¹³C NMR spectrum. bhu.ac.in While specific ¹³C NMR data for this compound was not found, analysis of related structures suggests that the carbon attached to the nitro group would be significantly downfield. researchgate.net

A summary of expected NMR data is provided in the table below.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~8.0 - 8.5 | Doublet | Protons ortho to the nitro group. |

| ¹H | ~7.8 - 8.2 | Doublet | Protons meta to the nitro group. |

| ¹³C | ~140 - 150 | Singlet | Carbon attached to the nitro group. |

| ¹³C | ~120 - 130 | Singlet | Other aromatic carbons. |

Mass Spectrometry (MS) Applications and Derivatization Strategies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. spectrabase.com

Advanced Mass Spectrometry Techniques for Structural Confirmation

Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org For this compound (C₁₂H₈N₄O₄), the exact mass can be calculated and compared to the experimentally determined mass to confirm its identity. nih.gov Fragmentation patterns observed in the mass spectrum can also help to confirm the structure. For example, cleavage of the N-N bond or loss of the nitro groups would produce characteristic fragment ions.

Chemical Derivatization for Enhanced Spectroscopic Detection and Selectivity

Chemical derivatization involves modifying a molecule to improve its analytical properties for techniques like mass spectrometry or chromatography. While no specific derivatization strategies for this compound were found in the initial search, the principles of derivatization can be applied. For instance, reducing the nitro groups to amino groups would create a new compound with different fragmentation patterns and potentially better ionization efficiency in the mass spectrometer. This new compound, 4,4'-diaminoazobenzene, has been studied using techniques like SERS. nih.gov

Photoelectron Spectroscopy and Electronic Structure Probing

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule when it is irradiated with high-energy photons, such as UV or X-rays. This technique provides direct information about the electronic structure and energy levels of the molecular orbitals. fiveable.me While specific photoelectron spectroscopy studies on this compound were not identified in the search results, the Gouterman four-orbital model, which describes the electronic transitions in porphyrin and corrole (B1231805) systems based on the energies of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), provides a theoretical framework that could be investigated using PES. caltech.edu Such an analysis would provide experimental validation for the calculated orbital energies and contribute to a deeper understanding of the electronic properties of this class of compounds.

Advanced Applications and Functionalization Strategies of 4,4 Dinitroazobenzene

Utilization as a Synthetic Reagent in Organic Transformations (e.g., coupling agent in esterification)

4,4'-Dinitroazobenzene (B14157291) has been identified as a novel coupling reagent, particularly in esterification reactions. nih.govingentaconnect.com When used with polymer-bound triphenylphosphine (B44618), it facilitates the synthesis of esters from various carboxylic acids and alcohols. nih.govresearchgate.net This system is particularly effective under microwave irradiation, which can significantly accelerate the reaction. nih.govingentaconnect.com For instance, the esterification of benzoic acid with 1-propanol (B7761284) using this reagent system under microwave conditions resulted in a 92% yield of propyl benzoate (B1203000) in just 60 minutes. nih.govingentaconnect.com

A key advantage of this method is the straightforward purification process. The byproducts, polymer-bound triphenylphosphine oxide and the corresponding hydrazine (B178648), can be easily removed by simple filtration, eliminating the need for column chromatography. nih.govresearchgate.net Research has shown that the rate of these esterification reactions is directly proportional to the pKa of the carboxylic acids used. nih.govingentaconnect.com This methodology is considered to have significant application potential from a "Sustainable Chemistry" perspective due to its low moisture sensitivity and the ease of product isolation. nih.govingentaconnect.com

This application of this compound aligns with the principles of the Mitsunobu reaction, a well-established method for converting alcohols to various functional groups, including esters. wikipedia.orgorgsyn.org The Mitsunobu reaction typically employs a phosphine (B1218219), like triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org The use of this compound in conjunction with a phosphine represents a variation of this classic reaction, offering advantages in terms of byproduct removal. nih.govacs.org

Integration into Advanced Materials and Nanotechnology (General azobenzene (B91143) applications and specific functionalization)

Azobenzene and its derivatives, including this compound, are highly valued in materials science and nanotechnology due to their unique photochromic properties. mcgill.ca The core of their functionality lies in the reversible trans-cis isomerization of the azo (-N=N–) bond upon light irradiation. mcgill.canih.gov The trans isomer is generally more stable, but irradiation with UV light can induce a transformation to the cis isomer. mcgill.camdpi.com This process is reversible either by exposure to visible light or through thermal relaxation. mdpi.com This switching capability allows for the dynamic control of material properties at the molecular level. mcgill.ca

Azobenzene moieties can be incorporated into various polymeric structures, creating "azopolymers" with photoresponsive behaviors. nih.govrsc.org These polymers can be designed with the azobenzene unit in the main chain, as a side chain, or in branched architectures. nih.gov The incorporation of azobenzene derivatives can impart properties such as light-induced changes in shape, surface topology, and optical characteristics like birefringence. rsc.org

Specific applications for azobenzene-containing materials are diverse and include:

Data Storage: The two distinct isomeric states can be used to represent binary information, opening possibilities for high-density optical data storage. mpg.de

Solar Energy Storage: The energy difference between the trans and cis isomers allows for the absorption and storage of solar energy, which can be later released as heat. mpg.de

Photoactuators: Light-induced isomerization can cause macroscopic changes in the material's shape, leading to the development of light-controlled actuators and soft robotics. rsc.org

Biomaterials: Azobenzene-based polymers are being explored as smart cell culture platforms where cell adhesion and detachment can be controlled by light. rsc.org

The specific functionalization of this compound, with its electron-withdrawing nitro groups, can be used to tune the electronic and photochemical properties of the resulting materials. These nitro groups can influence the absorption spectra and the kinetics of the isomerization process.

Role in Catalytic Processes (e.g., plasmon-driven surface catalysis)

Recent research has highlighted the role of this compound in plasmon-driven catalytic reactions, which are studied using techniques like surface-enhanced Raman scattering (SERS). nih.govclinmedjournals.org Plasmons, which are collective oscillations of electrons in metallic nanoparticles, can be excited by light. The energy from these excited plasmons can then drive chemical reactions on the nanoparticle surface. researchgate.net

In the context of this compound, studies have shown that it can undergo plasmon-driven reduction reactions. nih.gov When adsorbed on a silver surface in an electrochemical environment, the nitro groups (–NO₂) of this compound can be selectively reduced to amino groups (–NH₂). nih.gov This demonstrates that plasmon-driven reduction is a favorable process in such systems. nih.gov

The catalytic reduction of nitroaromatic compounds is an important area of research, as the products, aromatic amines, are valuable industrial intermediates. nih.govfrontiersin.org The use of plasmonic catalysis offers a novel approach that can be controlled by light. researchgate.net The efficiency of these reactions can be influenced by factors such as the type of metallic nanoparticle, the wavelength of the incident light, and the surrounding chemical environment. nih.gov For example, the plasmon-driven dimerization of 4-nitrobenzenethiol to p,p'-dimercaptoazobenzene has been shown to be dependent on the pH of the solution. nih.gov

Electrochemical Sensing and Redox Chemistry Applications

The electrochemical behavior of this compound is characterized by the redox activity of its nitro and azo groups. This makes it a candidate for applications in electrochemical sensing and for studying redox chemistry. The nitro groups can be electrochemically reduced to various intermediates and ultimately to amino groups. This reduction process can be monitored using techniques like cyclic voltammetry.

The reduction of this compound can lead to the formation of 4,4'-diaminoazobenzene. This transformation involves the selective reduction of the nitro groups while the azo bond remains intact. The distinct electrochemical signals associated with these redox transformations can be harnessed for the development of electrochemical sensors. For instance, the presence and concentration of specific analytes could potentially influence the redox potentials or currents of this compound, providing a basis for detection.

Furthermore, the study of the redox chemistry of molecules like this compound contributes to a deeper understanding of electron transfer processes in complex organic molecules. These studies are often coupled with techniques like surface-enhanced Raman scattering (SERS) in an electrochemical setup, which allows for in-situ monitoring of the molecular transformations occurring at the electrode surface. nih.gov

Photochemical Response and Stability Studies within Azobenzene Photochemistry

The photochemical response of this compound is a central aspect of its functionality, rooted in the broader field of azobenzene photochemistry. nih.gov The fundamental process is the reversible trans ↔ cis isomerization around the N=N double bond. nih.gov The presence of the electron-withdrawing nitro groups at the 4 and 4' positions classifies this compound as a "push-pull" type azobenzene, which influences its photochemical properties.

Upon irradiation with UV light, the more stable trans isomer can be converted to the cis isomer. mdpi.comresearchgate.net The reverse isomerization from cis to trans can occur either thermally in the dark or by irradiation with visible light. mdpi.com The rate of thermal back-relaxation and the quantum yields of the photoisomerization are key parameters that are affected by the substituents on the phenyl rings. mdpi.com For example, in a study comparing two different azobenzene amide derivatives, the nitro-substituted compound showed a lower conversion to the cis isomer (22%) compared to the non-nitro-substituted one (40%) upon UV irradiation. mdpi.com

The stability of azobenzene derivatives is crucial for their application in molecular devices and smart materials. tuni.fi Photostability studies assess the degradation of the compound under light exposure. q1scientific.com While azobenzenes are known for their relatively clean and reversible photoisomerization, side reactions and photodegradation can occur, particularly under prolonged or high-energy irradiation. mcgill.catuni.fi The presence of nitro groups in this compound can influence its photostability. For instance, studies on similar molecules have shown that photo-oxidation can occur, leading to the formation of azoxybenzene (B3421426) derivatives. rsc.org

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthesis Routes for Dinitroazobenzenes

The chemical industry's shift towards greener and more sustainable practices has significant implications for the synthesis of dinitroazobenzenes. Traditional methods often involve harsh reagents and produce considerable waste. Future research is increasingly focused on environmentally benign alternatives.

One promising avenue is the use of solid-phase synthesis coupled with microwave technologies. nih.govresearchgate.net This approach offers several advantages, including enhanced reaction rates, higher yields, and simplified product isolation, often eliminating the need for column chromatography. nih.govresearchgate.net For instance, a microwave-assisted esterification reaction utilizing a polymer-bound triphenylphosphine (B44618) and 4,4'-dinitroazobenzene (B14157291) as a novel coupling reagent has demonstrated high efficiency and easy separation of byproducts. nih.govresearchgate.net

Electrosynthesis presents another sustainable pathway for producing this compound. researchgate.net Research has shown that the electrooxidation of p-nitroaniline on PbO2 electrodes can achieve high conversion efficiency, with the electrocatalytic activity dependent on the electrode's crystalline structure. researchgate.net This method avoids the use of harsh chemical oxidants, aligning with the principles of green chemistry.

Furthermore, the exploration of novel catalytic systems, such as copper(I)-doped zeolites, offers potential for more economical and sustainable synthesis routes. unistra.fr The development of such catalysts could lead to more efficient and selective production of dinitroazobenzene and its derivatives.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Key Features | Advantages | Challenges |

| Traditional Synthesis | Diazotization of p-nitroaniline; Nitration of azobenzene (B91143). prepchem.com | Well-established procedures. | Use of harsh reagents (e.g., fuming nitric acid), potential for side reactions. prepchem.com |

| Microwave-Assisted Solid-Phase Synthesis | Use of polymer-bound reagents and microwave irradiation. nih.govresearchgate.net | Faster reaction times, high yields, easy purification, environmentally benign. nih.govresearchgate.net | Scalability for industrial production may require further optimization. |

| Electrosynthesis | Electrochemical oxidation of p-nitroaniline. researchgate.net | Avoids chemical oxidants, high conversion efficiency. researchgate.net | Electrode stability and efficiency can be influenced by various parameters. researchgate.net |

| Novel Catalytic Systems | Utilization of catalysts like copper(I)-doped zeolites. unistra.fr | Potential for high selectivity and economic viability. | Catalyst development and optimization are ongoing research areas. |

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

A deeper understanding of the reaction mechanisms and dynamic behavior of dinitroazobenzenes requires sophisticated in-situ characterization techniques. These methods allow researchers to observe molecular transformations in real-time, providing invaluable insights that are not accessible through conventional ex-situ analysis.

Electrochemical surface-enhanced Raman scattering (SERS) spectroscopy has emerged as a powerful tool for studying plasmon-driven catalytic reactions of dinitroazobenzene derivatives at electrode surfaces. researchgate.net By monitoring the SERS spectra at different potentials, researchers can elucidate reaction pathways, such as the reduction of nitro groups to amino groups. researchgate.net This technique offers high sensitivity and provides detailed vibrational information, making it ideal for tracking changes in molecular structure during electrochemical processes. unizar-csic.es

In-situ Fourier-transform infrared (FTIR) spectroscopy is another vital technique for monitoring changes in chemical bonding during reactions. unizar-csic.esfrontiersin.org It can provide crucial information about the formation and consumption of intermediates, helping to unravel complex reaction mechanisms. frontiersin.org The availability of accessories like catalytic chambers allows for the in-situ evolution of reactions to be studied under controlled conditions. unizar-csic.es

Furthermore, in-situ X-ray absorption spectroscopy (XAS) can be employed to probe the electronic structure and local coordination environment of metal catalysts that might be used in the synthesis or transformation of dinitroazobenzenes. frontiersin.org This technique is particularly useful for understanding the role of the catalyst and its potential structural changes during the reaction. frontiersin.org

The integration of these advanced spectroscopic methods will be crucial for gaining a comprehensive understanding of the reactivity and functionality of dinitroazobenzene-based systems.

Computational Chemistry-Driven Design and Discovery of Dinitroazobenzene-Based Functional Materials

Computational chemistry has become an indispensable tool in modern materials science, enabling the prediction of molecular properties and the rational design of new functional materials. wikipedia.orgschrodinger.comopenaccessjournals.com In the context of this compound, computational methods can accelerate the discovery of derivatives with tailored optical, electronic, and mechanical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure and properties of molecules. wikipedia.orgmit.edu DFT calculations can be used to predict the geometric and electronic properties of dinitroazobenzene derivatives, providing insights into their stability, reactivity, and potential applications. odu.edu For instance, computational studies can help in understanding the influence of different functional groups on the photoswitching behavior of azobenzene compounds. tuni.fi

By combining DFT and MD simulations, researchers can screen large virtual libraries of dinitroazobenzene derivatives to identify candidates with desired properties before embarking on time-consuming and expensive experimental synthesis. This computational-driven approach significantly streamlines the materials discovery process. schrodinger.com

Synergistic Approaches Combining Synthesis, Spectroscopy, and Theory

The most profound advancements in the field of dinitroazobenzene chemistry will likely arise from synergistic approaches that integrate synthetic chemistry, advanced spectroscopy, and computational modeling. This powerful combination allows for a comprehensive feedback loop where theoretical predictions guide experimental design, and spectroscopic characterization validates and refines computational models. openaccessjournals.com

For example, a research workflow could begin with the computational design of a novel dinitroazobenzene derivative with specific photoswitching properties. tuni.fi This molecule would then be synthesized using a sustainable method, such as microwave-assisted synthesis. nih.govresearchgate.net The photochemical properties and isomerization dynamics of the newly synthesized compound would be investigated using advanced in-situ spectroscopic techniques like time-resolved UV-Vis and Raman spectroscopy. unizar-csic.es The experimental data would then be compared with the initial theoretical predictions. Any discrepancies would be used to refine the computational models, leading to a more accurate understanding of the structure-property relationships and guiding the design of the next generation of materials.

This integrated approach has been successfully applied to study plasmon-driven catalytic reactions, where electrochemical SERS experiments are coupled with theoretical Raman spectra simulations to identify reaction products and intermediates. researchgate.net The synergy between experiment and theory provides a much deeper understanding than either approach could achieve alone.

Exploration of New Chemical Reactivity and Derivatization Opportunities

The rich chemistry of the nitro and azo functional groups in this compound offers numerous opportunities for further derivatization and the exploration of new chemical reactivity.

The selective reduction of one or both nitro groups can lead to the synthesis of a variety of amino-substituted azobenzenes. sciencemadness.org These derivatives can serve as building blocks for more complex structures, including polymers and supramolecular assemblies. The Zinin reduction, for example, is a classic method for the reduction of nitroarenes that can be applied to dinitroazobenzene. sciencemadness.org

The azo bond itself can participate in various reactions. For instance, the development of metal-free, visible-light-mediated C-H arylation reactions using aryl diazonium salts opens up new possibilities for functionalizing the aromatic rings of dinitroazobenzene. acs.org

Furthermore, chemical derivatization can be used to enhance the analytical detection of dinitroazobenzene and its metabolites. jfda-online.comchromatographyonline.comacademicjournals.org For example, derivatization can improve the volatility and chromatographic behavior of these compounds for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com The introduction of specific functional groups can also enhance the response in various detectors. chromatographyonline.comacademicjournals.org

The exploration of these derivatization strategies will not only expand the library of dinitroazobenzene-based compounds but also open doors to new applications in fields ranging from materials science to analytical chemistry.

Q & A

Q. How can conflicting reports about nitro group reactivity in plasmon-driven reactions be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.